Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper
Description
Bis(3,5-dihydroxybenzoato-O¹)-μ-oxodicopper is a dinuclear copper(II) complex featuring a bridging oxo ligand (μ-O) and two 3,5-dihydroxybenzoate ligands. The compound crystallizes in a centrosymmetric space group, with each copper center adopting a distorted square-pyramidal geometry. The μ-oxo bridge facilitates strong antiferromagnetic coupling between the two Cu(II) centers, a hallmark of such dinuclear systems. Structural characterization typically employs X-ray crystallography, refined using programs like SHELXL , and visualized via tools such as ORTEP-3 or WinGX . The ligand’s phenolic hydroxyl groups participate in hydrogen bonding, stabilizing the crystal lattice and influencing solubility and reactivity.
Structure
3D Structure of Parent
Properties
CAS No. |
94159-25-8 |
|---|---|
Molecular Formula |
C14H14Cu2O9 |
Molecular Weight |
453.35 g/mol |
IUPAC Name |
copper;3,5-dihydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O4.2Cu.H2O/c2*8-5-1-4(7(10)11)2-6(9)3-5;;;/h2*1-3,8-9H,(H,10,11);;;1H2 |
InChI Key |
ZTUBFXSLXXBNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)O.C1=C(C=C(C=C1O)O)C(=O)O.O.[Cu].[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper typically involves the reaction of copper salts (such as copper(II) sulfate or copper(II) nitrate) with 3,5-dihydroxybenzoic acid in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, general principles of coordination chemistry and industrial synthesis of similar compounds can be applied. This often involves large-scale reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: The copper centers in the compound can undergo redox reactions, which are crucial for its catalytic properties.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Ascorbic acid, sodium borohydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, oxidation reactions may lead to the formation of higher oxidation state copper complexes, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Structural Characteristics
The compound features a bis(μ-oxo)dicopper core, which is crucial for its reactivity. The coordination environment around the copper centers typically involves bidentate ligands that stabilize the metal ions while allowing for catalytic activity. The presence of hydroxyl groups in the 3,5 positions of the benzoate ligands enhances solubility and reactivity.
1.1. Oxidative Catalysis
Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper has shown promise as a catalyst for oxidative reactions, including hydroxylation processes. Studies indicate that the bis(μ-oxo)dicopper core can facilitate the hydroxylation of aromatic compounds, mimicking the action of natural enzymes such as tyrosinase . This property is particularly valuable in organic synthesis, where selective oxidation is often required.
1.2. Environmental Remediation
The compound's ability to activate molecular oxygen makes it suitable for environmental applications, such as the degradation of pollutants. Its catalytic efficiency in breaking down organic contaminants highlights its potential use in wastewater treatment processes .
2.1. Anticancer Activity
Research has demonstrated that copper complexes exhibit significant cytotoxicity against various cancer cell lines. This compound has been evaluated for its effects on human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing promising results in inhibiting cell proliferation . The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.
2.2. Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with essential cellular processes, making it a candidate for developing new antimicrobial agents .
3.1. Development of Nanomaterials
In materials science, this compound is being explored for its role in synthesizing nanomaterials with specific electronic and optical properties. The incorporation of copper into nanostructures can enhance conductivity and catalytic performance, which is advantageous in applications such as sensors and electronic devices .
3.2. Biomimetic Systems
Recent studies have investigated the use of this copper complex in biomimetic systems designed to replicate enzyme functions. For instance, it has been integrated into metal-organic frameworks (MOFs) to create nanozymes that mimic oxidase activity while providing controlled substrate access, thereby enhancing selectivity in biochemical reactions .
Case Studies
Mechanism of Action
The mechanism by which bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper exerts its effects often involves the coordination of copper ions with target molecules, facilitating redox reactions or stabilizing specific molecular structures. The molecular targets and pathways can vary depending on the application, such as catalysis or biological activity.
Comparison with Similar Compounds
Research Findings and Methodological Notes
- Structural Analysis : SHELXL remains the gold standard for refining dinuclear Cu complexes, though WinGX and ORTEP-3 are critical for validating hydrogen-bonding networks and thermal ellipsoids .
- Magnetic Studies : Antiferromagnetic coupling in Bis(3,5-dihydroxybenzoato)-μ-oxo aligns with the Bleaney-Bowers model, with deviations attributed to ligand asymmetry.
- Limitations : Direct comparison of catalytic data is hindered by variability in experimental conditions (e.g., solvent, temperature). Standardized protocols are lacking.
Biological Activity
Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper is a binuclear copper complex that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of copper(II) salts with 3,5-dihydroxybenzoic acid under controlled conditions. The resulting complex features a unique oxo-bridge between two copper ions, contributing to its distinctive biological properties. The coordination environment around each copper ion is crucial for its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that copper complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can selectively inhibit the growth of human cancer cells. The mechanism of action may involve the generation of reactive oxygen species (ROS), which induce oxidative stress leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 20.4 | ROS generation |
| MDA-MB-231 (Breast) | 24.1 | Apoptosis induction |
| HepG2 (Liver) | 15.0 | DNA damage via ROS |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The complex demonstrates notable activity against both Gram-positive and Gram-negative bacteria, with a higher potency observed in Gram-positive strains.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
| Pseudomonas aeruginosa | 15 | Bactericidal |
Table 2: Minimum inhibitory concentrations (MIC) of this compound against various bacterial strains.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. The antioxidant capacity is assessed using various assays such as DPPH radical scavenging and reducing power assays. Results indicate that the complex can effectively scavenge free radicals, thereby protecting cells from oxidative damage.
Antioxidant Assay Results:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| Reducing Power | 25 |
Table 3: Antioxidant activity of this compound.
Case Studies
In a notable study involving the treatment of HepG2 liver cancer cells with this compound, researchers observed a significant reduction in cell viability correlated with increased ROS production. Additionally, in vivo studies demonstrated that this compound could reduce tumor size in animal models when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Bis(3,5-dihydroxybenzoato-O1)-μ-oxodicopper, and how can reproducibility be ensured?
- Methodology : The synthesis involves reacting copper(II) salts with 3,5-dihydroxybenzoic acid under controlled pH and temperature. Key steps include ligand deprotonation, stoichiometric coordination, and oxidation to form the μ-oxo bridge. Reproducibility requires strict control of reaction conditions (e.g., inert atmosphere, precise molar ratios) and characterization via elemental analysis, IR spectroscopy (to confirm ligand binding), and X-ray diffraction (XRD) for structural validation. Experimental protocols should align with guidelines for reporting synthetic procedures, such as including detailed reagent purity, solvent choices, and crystallization methods .
Q. Which spectroscopic techniques are most effective for characterizing the electronic and geometric structure of this complex?
- Methodology :
- Electronic Structure : UV-Vis spectroscopy identifies d-d transitions and ligand-to-metal charge transfer (LMCT) bands. Magnetic susceptibility measurements (e.g., SQUID magnetometry) assess the μ-oxo bridge's antiferromagnetic coupling between Cu(II) centers.
- Geometric Structure : Single-crystal XRD provides bond lengths/angles and coordination geometry. IR spectroscopy confirms ligand coordination modes (e.g., O1 binding of benzoate). Electron paramagnetic resonance (EPR) can resolve Cu(II) electronic environments in frozen solutions .
Q. How can researchers verify the purity and stability of Bis(3,5-dihydroxybenzoato-O1)-μ-oxodicopper in solution?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with a reverse-phase column and UV detection.
- Stability : Monitor time-dependent changes using UV-Vis spectroscopy under varying conditions (pH, temperature, light exposure). Electrochemical methods (cyclic voltammetry) assess redox stability. For solid-state stability, thermogravimetric analysis (TGA) and powder XRD track decomposition phases .
Advanced Research Questions
Q. How can contradictions in magnetic susceptibility data for μ-oxo dicopper complexes be resolved?
- Methodology : Discrepancies often arise from differences in crystal packing, solvent effects, or impurities. To address this:
- Compare magnetic data across multiple batches synthesized under identical conditions.
- Use broken-symmetry density functional theory (DFT) calculations to model magnetic interactions and correlate with experimental results.
- Perform variable-temperature/variable-field (VTVH) magnetization studies to distinguish intrinsic magnetic behavior from external artifacts .
Q. What experimental and computational approaches are suitable for studying the catalytic mechanisms of this complex in oxidation reactions?
- Methodology :
- Kinetic Studies : Monitor substrate conversion using gas chromatography (GC) or NMR. Determine rate laws under varying substrate/catalyst concentrations.
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in the oxo bridge) or radical traps (e.g., TEMPO) to identify reactive intermediates.
- Computational Modeling : DFT or ab initio calculations (e.g., CASSCF) to map reaction pathways, transition states, and electronic changes during catalysis. Validate models against experimental kinetic isotope effects (KIE) .
Q. How does ligand substitution (e.g., fluorination of the benzoate ring) alter the redox properties and catalytic efficiency of the complex?
- Methodology :
- Synthesize derivatives with fluorinated ligands (e.g., 3,5-difluoro analogs) and compare redox potentials via cyclic voltammetry.
- Assess catalytic efficiency in benchmark reactions (e.g., alkane hydroxylation) using turnover number (TON) and turnover frequency (TOF) metrics.
- Analyze structural changes via XRD and electronic effects via X-ray absorption spectroscopy (XAS) or EPR .
Q. What strategies can address discrepancies between theoretical and experimental spectroscopic data for this complex?
- Methodology :
- Refine computational parameters (e.g., basis sets, solvation models) to better match experimental conditions.
- Use multireference methods (e.g., CASPT2) for accurate simulation of excited states in UV-Vis spectra.
- Cross-validate with multiple spectroscopic techniques (e.g., resonance Raman for vibronic coupling) to resolve ambiguities .
Guidelines for Rigorous Research Design
- Problem Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses .
- Data Interpretation : Use statistical tools (e.g., ANOVA for kinetic data) and avoid overgeneralizing results .
- Reproducibility : Archive raw data (spectra, crystallographic files) in supplementary materials, adhering to journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
